

NCC007 specificity compared to PF-670462

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A Comparative Analysis of the Kinase Inhibitor Specificity of **NCC007** and PF-670462

For researchers, scientists, and drug development professionals, understanding the precise specificity of kinase inhibitors is paramount for accurate experimental design and the development of targeted therapeutics. This guide provides a detailed comparison of the specificity profiles of two kinase inhibitors, **NCC007** and PF-670462, supported by available experimental data.

Introduction

NCC007 and PF-670462 are both small molecule inhibitors targeting members of the Casein Kinase 1 (CK1) family, a group of serine/threonine kinases involved in the regulation of numerous cellular processes, including circadian rhythms. While both compounds are utilized in circadian rhythm research, their specificity profiles exhibit notable differences. This comparison guide aims to delineate these differences through a presentation of their primary targets, potency, and known off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for **NCC007** and PF-670462, focusing on their inhibitory concentrations (IC50) against their primary kinase targets.

Table 1: Inhibitory Activity of NCC007



Target	IC50 (μM)
Casein Kinase Iα (CKIα)	1.8[1]
Casein Kinase Ιδ (CKIδ)	3.6[1]

Table 2: Inhibitory Activity of PF-670462

Target	IC50 (nM)
Casein Kinase 1ε (CK1ε)	7.7[2], 90[3]
Casein Kinase 1δ (CK1δ)	14[2], 13[3]

Note: Discrepancies in reported IC50 values for PF-670462 may be attributable to variations in experimental conditions and assay formats between different studies.

Specificity Profile Comparison

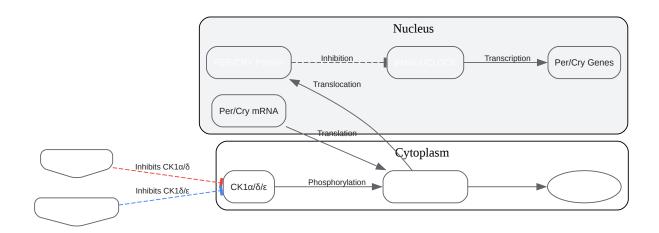
NCC007 is identified as a dual inhibitor of Casein Kinase I α (CKI α) and Casein Kinase I δ (CKI δ), with IC50 values in the low micromolar range.[1] Currently, comprehensive kinomewide specificity data for **NCC007** is not widely published, limiting a broader assessment of its off-target effects.

PF-670462, in contrast, has been more extensively characterized. It is a potent dual inhibitor of Casein Kinase 1δ (CK1 δ) and Casein Kinase 1ϵ (CK1 ϵ), with reported IC50 values in the low nanomolar range.[2][3] While initial reports described PF-670462 as a selective inhibitor with over 30-fold selectivity against a panel of 42 other kinases, a more extensive kinome scan revealed a less selective profile.[2][4] A study utilizing the DiscoverRX® KINOMEscan® platform, which assessed binding to 442 kinases, demonstrated that at a concentration of 10 μ M, PF-670462 inhibited 44 kinases by 90% or more.[4] Notable off-targets include proapoptotic kinases such as JNK, p38, and EGFR isoforms.[4] This broader inhibitory action has led to its characterization as a "very non-selective kinase inhibitor" in some contexts.[4]

Signaling Pathway Context



Both **NCC007** and PF-670462 modulate the circadian rhythm signaling pathway through their inhibition of CK1 isoforms. CK1 δ and CK1 ϵ are key regulators of the core clock proteins PERIOD (PER) and CRYPTOCHROME (CRY). Phosphorylation of PER proteins by CK1 δ / ϵ targets them for degradation, thus influencing the period length of the circadian clock. Inhibition of CK1 δ / ϵ by compounds like PF-670462 leads to the stabilization and nuclear accumulation of PER proteins, resulting in a lengthening of the circadian period.[5] The involvement of CKI α , a target of **NCC007**, in the core circadian clock is also recognized, where it contributes to the regulation of PER protein stability.



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Caption: Simplified signaling pathway of the core circadian clock, indicating the inhibitory action of **NCC007** and PF-670462 on Casein Kinase 1 (CK1) isoforms.

Experimental Protocols

The determination of kinase inhibitor specificity and potency relies on robust biochemical and cell-based assays. Below are generalized methodologies for key experiments cited in the comparison.

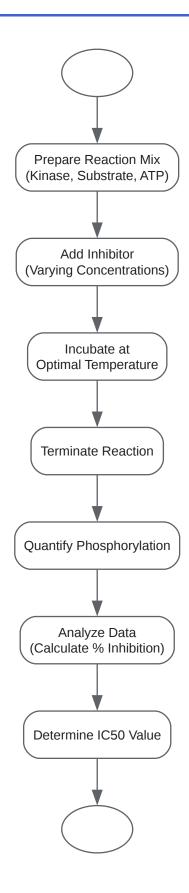
Biochemical Kinase Assays (IC50 Determination)



Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

- Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
- · General Procedure:
 - A purified recombinant kinase is incubated with a specific substrate (peptide or protein) and a phosphate donor, typically ATP (often radiolabeled, e.g., [y-32P]ATP or [y-33P]ATP).
 - The inhibitor (NCC007 or PF-670462) is added at a range of concentrations.
 - The kinase reaction is allowed to proceed for a defined period under optimized conditions (e.g., temperature, pH, and concentrations of ATP and substrate).
 - The reaction is terminated, and the amount of phosphorylated substrate is quantified.
 - · Quantification methods can include:
 - Radiometric assays: Measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
 - Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
 - The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (e.g., DMSO).
 - IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.





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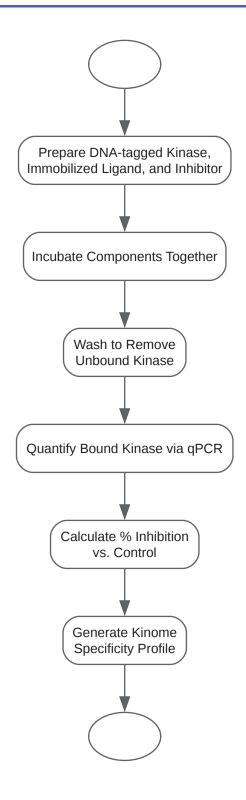
Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.

Kinome-Wide Specificity Profiling (e.g., KINOMEscan®)

To assess the broader selectivity of an inhibitor, kinome-wide screening platforms are employed.

- Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.
- General Principle (for KINOMEscan®):
 - A library of DNA-tagged kinases is used.
 - Each kinase is individually incubated with the test inhibitor (e.g., PF-670462 at 10 μM) and an immobilized, active-site directed ligand.
 - The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
 - If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
 - The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the inhibitor to the kinase.





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Caption: A simplified workflow for kinome-wide specificity profiling using a competitive binding assay format.



Conclusion

In summary, while both **NCC007** and PF-670462 are valuable tools for studying the role of Casein Kinase 1 isoforms in cellular processes such as circadian rhythms, their specificity profiles differ significantly. PF-670462 is a highly potent inhibitor of CK1 δ and CK1 ϵ but exhibits considerable off-target activity at higher concentrations, a critical consideration for interpreting experimental results. **NCC007** is a less potent, dual CKI α and CKI δ inhibitor, for which a comprehensive off-target profile is not yet publicly available. The choice between these inhibitors should be guided by the specific research question, the desired isoform selectivity, and a careful consideration of potential off-target effects. For studies requiring high selectivity for CK1 δ / ϵ , PF-670462 can be used at low nanomolar concentrations, but caution is warranted due to its promiscuity at higher concentrations. Further characterization of the kinome-wide selectivity of **NCC007** is needed to fully assess its utility as a specific chemical probe.

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